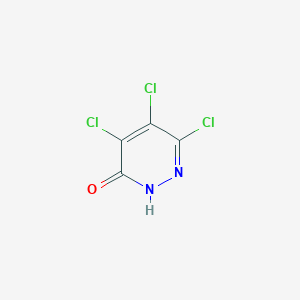

4,5,6-Trichloropyridazine-3(2H)-one

Description

Significance of Pyridazinones in Contemporary Organic Chemistry

Pyridazinone scaffolds are six-membered heterocyclic rings containing two adjacent nitrogen atoms and a carbonyl group. scholarsresearchlibrary.comsphinxsai.com This structural motif is not merely a synthetic curiosity but a "magic moiety" or "wonder nucleus" that confers a remarkable array of biological activities. scholarsresearchlibrary.comsphinxsai.com The versatility of the pyridazinone core allows for the introduction of various functional groups, leading to a vast library of derivatives with diverse pharmacological and agrochemical applications. nih.gov

The significance of pyridazinones in modern organic chemistry is underscored by their role as privileged structures in drug discovery. nih.gov They have been successfully incorporated into a wide range of therapeutic agents, demonstrating activities such as:

Cardiovascular effects: Certain pyridazinone derivatives are known to act as cardiotonic agents. scholarsresearchlibrary.com

Anticancer properties: The pyridazinone scaffold is a key feature in many compounds developed for cancer therapy, often by targeting protein kinases. nih.govnih.gov

Antimicrobial activity: Various pyridazinone derivatives have shown promise as antibacterial and antifungal agents. nih.gov

Central nervous system activity: The structural framework of pyridazinones has been explored for developing agents with anticonvulsant and antidepressant effects. scholarsresearchlibrary.com

Anti-inflammatory action: Numerous pyridazinone derivatives have been synthesized and evaluated for their anti-inflammatory potential. researchgate.net

The continued interest in pyridazinones stems from their synthetic accessibility and the tunable nature of their physicochemical and biological properties, making them an invaluable tool for medicinal chemists. nih.govnih.gov

Overview of Halogenated Pyridazinone Scaffolds in Chemical Research

The introduction of halogen atoms onto the pyridazinone ring system significantly influences its chemical reactivity and biological profile. Halogenated pyridazinones serve as versatile intermediates in organic synthesis, with the halogen atoms acting as leaving groups for nucleophilic substitution reactions. wur.nl This allows for the facile introduction of a wide array of substituents, further diversifying the chemical space of pyridazinone derivatives.

The synthesis of halogenated pyridazinones can be achieved through various methods, including direct ring synthesis, alkylation, and halogen-exchange reactions, often starting from materials like mucochloric or mucohalic acids. sphinxsai.com For instance, the reaction of 3,6-dichloropyridazine (B152260) with various reagents can lead to a plethora of substituted pyridazine (B1198779) derivatives. chemicalbook.com The reactivity of these halogenated scaffolds is a cornerstone of their utility. The carbon-halogen bond enables a multitude of transformations, including palladium-catalyzed cross-coupling reactions, which are highly effective for introducing different substituents into the pyridazinone core. researchgate.net

From a biological perspective, the presence of halogens can enhance the potency and broaden the spectrum of activity of pyridazinone-based compounds. acs.org This is a well-established principle in medicinal chemistry, as seen in various classes of drugs.

Research Trajectories and Specific Focus on 4,5,6-Trichloropyridazine-3(2H)-one

Research into pyridazinone chemistry continues to evolve, with a significant focus on the development of novel synthetic methodologies and the exploration of their potential in various applications. acs.orgnih.gov A key area of investigation involves the strategic functionalization of the pyridazinone ring to create compounds with specific biological targets.

This article will now narrow its focus to a specific, yet important, member of the halogenated pyridazinone family: This compound . While the broader class of pyridazinones is well-documented, this particular trichlorinated derivative presents a unique set of chemical properties and synthetic opportunities. The presence of three chlorine atoms on the pyridazinone ring makes it a highly reactive and versatile building block.

The following sections will provide a detailed examination of the synthesis, chemical properties, and reactions of this compound, drawing upon available scientific literature to present a comprehensive and scientifically accurate overview.

Interactive Data Table: Properties of Pyridazinone-Related Compounds

Below is an interactive table summarizing key information for compounds discussed in this article. You can sort the data by clicking on the column headers.

| Compound Name | Molecular Formula | Key Characteristics | Reference(s) |

| This compound | C4HCl3N2O | A highly halogenated pyridazinone derivative, serving as a versatile synthetic intermediate. | nih.gov |

| Pyridazinone | C4H4N2O | The core heterocyclic structure with a wide range of biological activities. | scholarsresearchlibrary.comsphinxsai.combenthamdirect.com |

| 3,6-Dichloropyridazine | C4H2Cl2N2 | A common starting material for the synthesis of various pyridazine derivatives. | chemicalbook.com |

| Mucochloric Acid | C4H2Cl2O3 | A key precursor in the synthesis of certain halogenated pyridazinones. | sphinxsai.com |

| 4,5-Dichloropyridazin-3(2H)-one | C4H2Cl2N2O | A dichlorinated pyridazinone with applications in synthetic chemistry. | |

| 3,4,6-Trichloropyridazine (B1215204) | C4HCl3N2 | A related trichlorinated pyridazine isomer. | google.comfishersci.ca |

Structure

3D Structure

Properties

Molecular Formula |

C4HCl3N2O |

|---|---|

Molecular Weight |

199.42 g/mol |

IUPAC Name |

3,4,5-trichloro-1H-pyridazin-6-one |

InChI |

InChI=1S/C4HCl3N2O/c5-1-2(6)4(10)9-8-3(1)7/h(H,9,10) |

InChI Key |

AFTJUOUDFUOLGO-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=NNC1=O)Cl)Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 4,5,6 Trichloropyridazine 3 2h One

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reaction for 4,5,6-trichloropyridazine-3(2H)-one. The electron-withdrawing nature of the pyridazine (B1198779) ring, coupled with the presence of three chlorine atoms, facilitates the attack of nucleophiles. qorganica.eswikipedia.org The reaction typically proceeds through an addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. masterorganicchemistry.compressbooks.pub The stability of this intermediate is a key factor in determining the reaction's feasibility and regioselectivity. pressbooks.pub

Regioselectivity in Halogen Displacement Reactions

The displacement of a halogen atom in this compound by a nucleophile is a regioselective process. The position of substitution is influenced by both electronic and steric factors. Generally, the chlorine atoms on the pyridazine ring exhibit different reactivities, allowing for controlled, sequential substitutions. science-revision.co.uksavemyexams.com

Studies on related polychlorinated pyridazine systems have provided insights into the factors governing regioselectivity. For instance, in 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one, nucleophilic attack occurs preferentially at the C4 position. clockss.org Similarly, in the reaction of 4,5-dichloro-2-cyanopyridazin-3(2H)-one with various nucleophiles, the substitution primarily takes place at the C5 position. researchgate.net This selectivity is attributed to the electronic effects of the substituents on the pyridazine ring. researchgate.net

The regiochemistry of these reactions can also be influenced by the nature of the nucleophile and the reaction conditions. strath.ac.uk Computational studies have been employed to predict and rationalize the observed regioselectivity in the substitution of polyhalogenated aromatic compounds. strath.ac.uk

Reactivity with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazines)

This compound readily reacts with various nitrogen-containing nucleophiles such as amines and hydrazines. These reactions are crucial for the synthesis of a wide range of substituted pyridazinone derivatives.

The reaction of 5-chloro-2,4,6-trifluoropyrimidine (B1583448) with nitrogen-centered nucleophiles has been shown to yield mixtures of products, indicating the influence of both electronic activation by the ring nitrogens and steric hindrance from the chlorine atom. nih.gov Although not the exact same compound, these findings on a similar perhalogenated azine scaffold suggest that the reaction of this compound with amines would also be subject to these competing influences, leading to potentially complex product mixtures if not carefully controlled. nih.gov The use of specific bases, such as Grignard bases, has been shown to control regioselectivity in the SNAr coupling of aminopyridines with chloropyrimidines. researchgate.net

The general reactivity pattern involves the displacement of one of the chlorine atoms by the nitrogen nucleophile. The specific position of attack will depend on the relative activation of the different carbon-chlorine bonds.

Table 1: Examples of Reactions with Nitrogen Nucleophiles (Illustrative) This table is illustrative and based on general principles of SNAr reactions on related structures, as direct data for this compound was not specifically found in the provided search results.

| Nitrogen Nucleophile | Expected Product |

| Ammonia | Aminodichloropyridazinone |

| Primary Amine (e.g., Methylamine) | (Methylamino)dichloropyridazinone |

| Hydrazine (B178648) | Hydrazinodichloropyridazinone |

Note: The exact isomer formed would depend on the regioselectivity of the reaction.

Reactivity with Oxygen-Containing Nucleophiles (e.g., Alkoxides, Phenols)

Oxygen-containing nucleophiles, such as alkoxides and phenols, also participate in SNAr reactions with this compound. These reactions lead to the formation of aryloxy- and alkoxy-substituted pyridazinones.

A study on the reactivity of 5-alkynyl-4-chloro- and 4-alkynyl-5-chloropyridazin-3(2H)-ones with oxygen nucleophiles like sodium methoxide (B1231860) and potassium hydroxide (B78521) demonstrated successful substitution of the chlorine atom. researchgate.net Similarly, the reaction of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one with various substituted phenols in the presence of a base resulted in the regioselective formation of phenoxy-substituted pyridazinones. clockss.org These examples suggest that this compound would react in a similar fashion.

Table 2: Examples of Reactions with Oxygen Nucleophiles (Illustrative) This table is illustrative and based on general principles of SNAr reactions on related structures.

| Oxygen Nucleophile | Expected Product |

| Sodium Methoxide | Dichloromethoxypyridazinone |

| Phenol (in presence of base) | Dichlorophenoxypyridazinone |

| Potassium Hydroxide | Dichlorohydroxypyridazinone |

Note: The exact isomer formed would depend on the regioselectivity of the reaction.

Reactivity with Sulfur-Containing Nucleophiles

Sulfur-containing nucleophiles, known for their high nucleophilicity, readily react with electron-deficient aromatic systems. libretexts.org Thiols and their corresponding thiolates are effective nucleophiles in displacing halogens from pyridazine rings.

Research on the reactivity of 5-alkynyl-4-chloro- and 4-alkynyl-5-chloropyridazin-3(2H)-ones has shown that sulfur nucleophiles like sodium thiomethoxide and sodium sulfide (B99878) effectively displace the chlorine atom. researchgate.net Furthermore, the reaction of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one with mercaptopyrimidine sulfone anion also resulted in nucleophilic substitution. clockss.org These findings indicate that this compound would be susceptible to attack by various sulfur nucleophiles.

Table 3: Examples of Reactions with Sulfur Nucleophiles (Illustrative) This table is illustrative and based on general principles of SNAr reactions on related structures.

| Sulfur Nucleophile | Expected Product |

| Sodium Thiomethoxide | Dichloro(methylthio)pyridazinone |

| Sodium Sulfide | Dithiolane-fused pyridazinone or dimeric sulfide |

| Thiophenol (in presence of base) | Dichloro(phenylthio)pyridazinone |

Note: The exact isomer and final product structure would depend on the regioselectivity and stoichiometry.

Mechanistic Studies of SNAr Processes and Intermediate Formation

The mechanism of SNAr reactions on electron-deficient aromatic rings is well-established and involves the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. masterorganicchemistry.compressbooks.pub The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form this intermediate. masterorganicchemistry.com

Recent research has also explored the possibility of concerted SNAr (cSNAr) mechanisms, where bond formation and bond breaking occur in a single step, particularly in highly activated systems or with specific nucleophiles. strath.ac.uk Computational studies have been instrumental in distinguishing between stepwise and concerted pathways and in understanding the factors that favor one mechanism over the other. strath.ac.uk

For this compound, the SNAr reaction is expected to proceed primarily through the classical two-step mechanism involving a Meisenheimer-type intermediate. The stability of this intermediate will be influenced by the position of nucleophilic attack and the electronic properties of the pyridazine ring.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orglibretexts.org These reactions have been successfully applied to pyridazine systems, enabling the introduction of various substituents onto the heterocyclic ring. researchgate.net Common examples of such reactions include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. sigmaaldrich.com

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with an organometallic reagent (in the case of Suzuki, Stille, etc.) or coordination of an alkene or amine, and finally, reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. libretexts.org

While specific examples of palladium-catalyzed cross-coupling reactions involving this compound were not found in the provided search results, the reactivity of other chlorinated pyridazinones in such transformations suggests its potential as a substrate. For instance, the use of palladium catalysis for the synthesis of 2,5-disubstituted pyridazin-3(2H)-ones has been reported. researchgate.net Given the presence of multiple C-Cl bonds, sequential and site-selective cross-coupling reactions on this compound could potentially be achieved by carefully controlling the reaction conditions and the choice of catalyst and ligands. sigmaaldrich.comyoutube.com

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling reaction stands as a powerful and widely utilized method for the formation of carbon-carbon bonds. libretexts.orgnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a base. libretexts.orgnih.gov The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids. libretexts.orgfishersci.co.uk The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgharvard.edu

In the context of this compound, the multiple chloro-substituents offer distinct sites for sequential and regioselective Suzuki-Miyaura coupling reactions. The differing reactivity of the chlorine atoms at the C4, C5, and C6 positions can be exploited to introduce various aryl or heteroaryl groups in a controlled manner. This regioselectivity is often influenced by the electronic and steric environment of each chlorine atom. For instance, studies on similarly substituted heteroaromatic systems have shown that the reactivity of halogens in palladium-catalyzed cross-coupling can be highly dependent on their position on the ring. researchgate.net

Detailed research findings have demonstrated the successful application of Suzuki-Miyaura coupling to create complex, poly-substituted pyridazine structures. The specific conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical in determining the outcome and yield of these reactions.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Chloro-Substituted Heterocycles

| Entry | Starting Material | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | 2,4,6-Trichloropyrido[2,3-d]pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/Ethanol | 110 | 3 | 2-Phenyl-4,6-dichloropyrido[2,3-d]pyrimidine | 83 | researchgate.net |

| 2 | 2,4,6-Trichloropyrido[2,3-d]pyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/Ethanol | 110 | 3 | 2-(4-Methoxyphenyl)-4,6-dichloropyrido[2,3-d]pyrimidine | 76 | researchgate.net |

| 3 | 4,7-Dichloroquinoline | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/Water | 60 | 6 | 4-Phenyl-7-chloroquinoline | - | harvard.edu |

Note: The data in this table is illustrative of Suzuki-Miyaura couplings on related chloro-substituted heterocyclic systems and serves to highlight typical reaction conditions.

Other Transition Metal-Catalyzed Cross-Coupling Methodologies (e.g., Sonogashira Coupling)

Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed cross-coupling methods are instrumental in the derivatization of this compound. The Sonogashira coupling, in particular, is a key reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnumberanalytics.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The ability to introduce alkynyl moieties provides a gateway to a wide range of further transformations.

The Sonogashira reaction's utility lies in its mild reaction conditions and its tolerance for various functional groups. wikipedia.orgnih.gov The mechanism involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide. Concurrently, the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination from the resulting palladium(II) intermediate affords the alkyne-substituted product. wikipedia.org

The regioselectivity of Sonogashira coupling on this compound would likely follow similar principles to Suzuki-Miyaura coupling, with the different chlorine positions exhibiting varied reactivity. This allows for the selective introduction of one or more alkynyl groups.

Other important transition metal-catalyzed cross-coupling reactions include the Heck reaction (coupling with alkenes), Negishi coupling (using organozinc reagents), and Stille coupling (using organotin reagents). libretexts.orgnih.gov These reactions offer alternative pathways to introduce diverse carbon-based substituents onto the pyridazinone core. The choice of coupling partner and reaction conditions can be tailored to achieve the desired substitution pattern. For instance, Negishi coupling is known for the high reactivity of organozinc reagents, which can be beneficial for less reactive chloro-substituents. nih.gov

Table 2: Overview of Other Relevant Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst | Key Features | Reference |

| Sonogashira Coupling | Terminal Alkyne | Pd complex, Cu(I) co-catalyst | Forms C(sp²)-C(sp) bonds; mild conditions. | wikipedia.orglibretexts.org |

| Heck Coupling | Alkene | Pd complex | Forms C-C bonds with alkenes. | libretexts.org |

| Negishi Coupling | Organozinc | Pd or Ni complex | High reactivity of organometallic reagent. | nih.govescholarship.org |

| Stille Coupling | Organotin | Pd complex | Tolerant of many functional groups. | libretexts.org |

Other Transformations and Derivatizations

Formation of Ring-Fused Pyridazine Systems

The synthesis of ring-fused pyridazine systems represents a significant area of chemical exploration, leading to the creation of novel heterocyclic scaffolds with potential applications in materials science and medicinal chemistry. liberty.edu The this compound molecule can serve as a key building block for constructing such fused systems. The chlorine atoms provide reactive handles for intramolecular cyclization reactions, leading to the formation of new rings fused to the pyridazine core.

One common strategy involves the initial substitution of one or more chlorine atoms with a functional group that can subsequently participate in a ring-closing reaction. For example, a nucleophilic displacement of a chlorine atom followed by an intramolecular condensation or a transition metal-catalyzed cyclization can lead to the formation of bicyclic or polycyclic pyridazine derivatives. The specific nature of the fused ring will depend on the nature of the introduced substituent and the reaction conditions employed. For instance, the reaction of a di-functionalized pyridazine with a suitable partner can lead to the formation of a new heterocyclic ring.

Electrophilic Aromatic Substitution (EAS) Investigations

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the substitution of a hydrogen atom on the aromatic ring with an electrophile. minia.edu.egmasterorganicchemistry.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The pyridazinone ring, being a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, possesses a distinct electronic character that influences its reactivity towards electrophiles. nih.gov

The presence of the electron-withdrawing nitrogen atoms and the carbonyl group in the this compound ring system generally deactivates the ring towards electrophilic attack compared to benzene. pressbooks.pub Furthermore, the three chlorine atoms also act as deactivating groups through their inductive effect, while being ortho, para-directing. The interplay of these electronic effects makes electrophilic aromatic substitution on this specific molecule challenging and highly dependent on the reaction conditions and the nature of the electrophile. Any potential EAS reaction would likely require harsh conditions and the position of substitution would be directed by the combined influence of all substituents.

Reduction and Oxidation Reactions of the Pyridazinone Ring

The pyridazinone ring system can undergo both reduction and oxidation reactions, leading to a variety of transformed products. An oxidation-reduction, or redox, reaction involves the transfer of electrons between two species, resulting in a change in the oxidation states of the atoms. libretexts.org

Reduction: The pyridazinone ring can be susceptible to reduction under various conditions. Catalytic hydrogenation, for example, can lead to the saturation of the double bonds within the ring, potentially yielding dihydropyridazinone or even piperidazinone derivatives. The specific outcome will depend on the catalyst, pressure, and temperature used. Chemical reducing agents can also be employed to selectively reduce the carbonyl group or other functionalities on the ring.

Oxidation: The oxidation of the pyridazinone ring is also a possibility, although the electron-deficient nature of the ring may make it less susceptible to oxidation compared to electron-rich heterocycles. Strong oxidizing agents could potentially lead to ring-opening or the formation of N-oxides. The outcome of oxidation reactions would be highly dependent on the specific oxidizing agent and the reaction conditions.

Advanced Spectroscopic Characterization and Structural Elucidation of 4,5,6 Trichloropyridazine 3 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon and proton framework of a molecule. For 4,5,6-Trichloropyridazine-3(2H)-one, which possesses a limited number of protons, high-resolution NMR techniques are crucial for a complete structural assignment.

Proton NMR (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by its simplicity, primarily showing a signal corresponding to the N-H proton of the pyridazinone ring. Due to the tautomeric nature of the pyridazinone ring, this proton can be found on either nitrogen atom (N2). The chemical shift of this proton is influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding.

Typically, the N-H proton of a pyridazinone ring appears as a broad singlet in the downfield region of the spectrum, often between 10.0 and 13.0 ppm. This significant downfield shift is attributed to the deshielding effect of the adjacent carbonyl group and the aromatic nature of the heterocyclic ring. In a solvent like DMSO-d₆, which is a hydrogen bond acceptor, this peak is often well-defined. For this compound, the electron-withdrawing effects of the three chlorine atoms would further deshield the N-H proton, likely placing its resonance at the higher end of the typical range.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| N-H | ~12.0 - 13.5 | Broad Singlet |

Note: The exact chemical shift is solvent-dependent.

Carbon-13 NMR (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected, corresponding to the four carbon atoms in the pyridazinone ring. The chemical shifts are heavily influenced by the substitution pattern, particularly the electronegative chlorine atoms and the carbonyl group.

The carbonyl carbon (C3) is expected to resonate furthest downfield, typically in the range of 155-165 ppm, a characteristic region for amide and lactam carbonyls. The carbons directly bonded to chlorine atoms (C4, C5, and C6) will also be significantly deshielded. Based on data from related chlorinated pyridazines, these carbons are expected to appear in the range of 130-150 ppm. The precise assignment of C4, C5, and C6 can be challenging without further 2D NMR data but can be predicted based on additive substituent effects.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C3 | ~158 |

| C4 | ~135 |

| C5 | ~140 |

| C6 | ~148 |

Note: Assignments are predictive and would require 2D NMR for confirmation.

Nitrogen-15 NMR (¹⁵N NMR) Spectroscopy for Heterocyclic Systems

¹⁵N NMR spectroscopy is a powerful technique for probing the electronic environment of nitrogen atoms within heterocyclic systems. In this compound, two nitrogen signals corresponding to N1 and N2 would be expected. The chemical shifts in ¹⁵N NMR are sensitive to hybridization, lone pair orientation, and participation in hydrogen bonding.

For pyridazine (B1198779) derivatives, the nitrogen atoms typically resonate in a broad range. The N1 atom, adjacent to the carbonyl group, would be expected to have a different chemical shift compared to the N2 atom, which bears a proton in the dominant tautomer. The exact chemical shifts are difficult to predict without experimental data but would provide valuable insight into the electronic structure and tautomeric equilibrium of the molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOE) for Complete Assignment

While 1D NMR provides initial data, 2D NMR techniques are essential for the unambiguous assignment of all signals and for confirming the molecular structure.

COSY (Correlation Spectroscopy): In the case of this compound, a COSY experiment would be of limited use for the carbon framework due to the absence of H-C-C-H coupling. However, it could show a correlation between the N-H proton and any residual water in the solvent, confirming its exchangeable nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. For this molecule, it would show a correlation between the N-H proton and the N2 nitrogen atom if a ¹H-¹⁵N HSQC is performed, aiding in the assignment of the nitrogen signals. A standard ¹H-¹³C HSQC would show no correlations as there are no C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for this molecule as it reveals long-range (2-3 bond) couplings between protons and carbons. The N-H proton would be expected to show correlations to C3, C4, and C6. These correlations would be instrumental in confirming the assignment of the carbon signals. For instance, the correlation of the N-H proton to the downfield carbonyl signal would confirm the C3 assignment.

NOE (Nuclear Overhauser Effect): NOE experiments reveal through-space proximity of nuclei. For a small molecule like this, its utility might be limited, but it could potentially show spatial relationships if molecular aggregation occurs in solution.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups.

N-H Stretch: A prominent broad band is expected in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration. The broadness is a result of intermolecular hydrogen bonding between the pyridazinone molecules in the solid state.

C=O Stretch: A strong, sharp absorption band characteristic of a cyclic amide (lactam) carbonyl group should appear in the range of 1650-1690 cm⁻¹. The position of this band is sensitive to the ring strain and electronic effects of the substituents.

C=C and C=N Stretches: The pyridazine ring will exhibit several stretching vibrations for the C=C and C=N bonds in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

C-Cl Stretches: The stretching vibrations for the carbon-chlorine bonds are expected to appear as strong absorptions in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Strong, Broad |

| C=O Stretch | 1650 - 1690 | Strong, Sharp |

| C=N Stretch | 1550 - 1600 | Medium |

| C=C Stretch | 1400 - 1500 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about a molecule's vibrational modes, offering a specific fingerprint based on the inelastic scattering of monochromatic light. The Raman spectrum of this compound is expected to be characterized by distinct peaks corresponding to the vibrations of its functional groups and the pyridazinone ring system.

The spectrum can be divided into several key regions: the high wavenumber region (above 2500 cm⁻¹), the fingerprint region (400 to 1800 cm⁻¹), and the low wavenumber region (below 400 cm⁻¹) nih.gov. The N-H stretching vibration is expected in the high wavenumber region, typically around 3100-3300 cm⁻¹. The fingerprint region is particularly informative, containing vibrations of the carbonyl group (C=O), the pyridazinone ring, and the carbon-chlorine bonds. The C=O stretching vibration is anticipated to produce a strong and characteristic band. The pyridazinone ring itself will exhibit several complex vibrational modes, including ring stretching and deformation. Vibrational spectra of the related compound 3,4,5-trichloropyridazine provide a reference for assigning these ring modes researchgate.net. The C-Cl stretching vibrations typically appear in the lower end of the fingerprint region and the low wavenumber region.

Table 1: Predicted Raman Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Assignment | Description of Vibration |

|---|---|---|

| ~3150-3250 | ν(N-H) | N-H stretching |

| ~1650-1690 | ν(C=O) | Carbonyl stretching |

| ~1550-1620 | ν(C=C), ν(C=N) | Ring stretching modes |

| ~1200-1400 | δ(N-H), Ring modes | N-H in-plane bending, Ring breathing/deformation |

| ~950-1100 | Ring modes | Ring breathing and trigonal deformation |

| ~600-800 | ν(C-Cl) | C-Cl stretching |

| ~400-600 | δ(C=O), γ(C-Cl) | C=O in-plane bending, C-Cl out-of-plane bending |

Mass Spectrometry (MS) for Precise Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the precise molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. The molecular formula of this compound is C₄HCl₃N₂O.

High-resolution mass spectrometry (HRMS) would confirm the exact mass of the molecular ion, accounting for the specific isotopes of chlorine (³⁵Cl and ³⁷Cl). The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺), with predictable intensity ratios for the [M], [M+2], [M+4], and [M+6] peaks.

The fragmentation of pyridazinone derivatives under electron ionization (EI) or other ionization methods typically follows predictable pathways. The molecular ion of pyridazinones is often stable and observed as a prominent peak researchgate.net. Common fragmentation patterns for chlorinated heterocyclic compounds include the sequential loss of chlorine radicals (•Cl) or hydrogen chloride (HCl) nih.gov. For the pyridazinone ring, characteristic fragmentation includes the loss of carbon monoxide (CO) from the carbonyl group and the elimination of a stable dinitrogen molecule (N₂).

Table 2: Calculated Exact Mass and Isotopic Profile for the Molecular Ion of C₄HCl₃N₂O

| Ion | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| [C₄H³⁵Cl₃N₂O]⁺ | 197.9154 | 100.0 |

| [C₄H³⁵Cl₂³⁷ClN₂O]⁺ | 199.9125 | 97.3 |

| [C₄H³⁵Cl³⁷Cl₂N₂O]⁺ | 201.9095 | 31.6 |

Table 3: Plausible Mass Spectrometry Fragmentation Pathways

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Description |

|---|---|---|---|

| 198 ([M]⁺•) | CO | 170 | Loss of carbon monoxide |

| 198 ([M]⁺•) | Cl | 163 | Loss of a chlorine radical |

| 198 ([M]⁺•) | N₂ | 170 | Loss of dinitrogen |

| 170 ([M-CO]⁺•) | N₂ | 142 | Subsequent loss of dinitrogen |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not available, data from the closely related compound 4,5-Dichloropyridazin-3-(2H)-one offers significant insight into the expected molecular architecture researchgate.net.

The pyridazinone ring is expected to be essentially planar. In the solid state, pyridazinone molecules frequently form centrosymmetric dimers through intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen (C=O) of another, creating a stable R₂²(8) ring motif nih.gov. The crystal packing would be further stabilized by other interactions, such as π–π stacking between the aromatic rings of adjacent molecules and weaker C-H···Cl or C-H···O contacts.

Table 4: Predicted Crystallographic Data based on 4,5-Dichloropyridazin-3-(2H)-one researchgate.net

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~5.2 |

| b (Å) | ~9.1 |

| c (Å) | ~13.0 |

| β (°) | ~100.5 |

Table 5: Predicted Key Bond Lengths and Angles

| Bond/Angle | Predicted Value |

|---|---|

| C=O bond length | ~1.23 Å |

| N-N bond length | ~1.35 Å |

| C-Cl bond length | ~1.72 Å |

| C-N-N angle | ~120° |

| N-N-C angle | ~125° |

Electronic Absorption Spectroscopy (UV-Vis-NIR) for Electronic Transitions

Electronic absorption spectroscopy measures the transitions of electrons from the ground state to higher energy excited states upon absorption of ultraviolet or visible light. The spectrum of this compound is expected to display absorption bands corresponding to n→π* and π→π* electronic transitions, which are characteristic of unsaturated heterocyclic systems containing heteroatoms with lone pairs of electrons and π-bonds.

The pyridazinone moiety constitutes the primary chromophore.

n→π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen or oxygen atoms) to an antibonding π* orbital. These are typically of lower energy (longer wavelength) and lower intensity (smaller molar absorptivity, ε) compared to π→π* transitions.

π→π Transitions:* These involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are of higher energy (shorter wavelength) and are generally much more intense.

The presence of three electron-withdrawing chlorine atoms on the pyridazinone ring is expected to influence the energy of these transitions, likely causing a bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption maxima (λ_max) compared to the unsubstituted pyridazinone.

Table 6: Predicted Electronic Transitions for this compound

| Transition Type | Orbital Promotion | Expected λ_max Region | Relative Intensity (ε) |

|---|---|---|---|

| n→π* | n_O → π* | ~300 - 350 nm | Low |

| n→π* | n_N → π* | ~280 - 320 nm | Low to Medium |

Computational and Theoretical Investigations of 4,5,6 Trichloropyridazine 3 2h One

Tautomerism Studies of the Pyridazin-3(2H)-one Moiety

Tautomerism is a key characteristic of the pyridazin-3(2H)-one ring system, where the molecule can exist in different isomeric forms that readily interconvert. The position of a hydrogen atom and a double bond differs between these forms, leading to distinct chemical properties.

The pyridazin-3(2H)-one moiety primarily exhibits keto-enol tautomerism. It can exist as the lactam (keto) form, 4,5,6-trichloropyridazine-3(2H)-one, or the lactim (enol) form, 4,5,6-trichloropyridazin-3-ol. Experimental and computational studies on related pyridazinone systems have consistently shown that the keto form is generally the more stable tautomer. researchgate.net The equilibrium between these two forms can, however, be influenced by factors such as the nature of substituents and the surrounding solvent environment. nih.gov

The stability of the keto form is often attributed to the greater strength of the C=O double bond compared to the C=C double bond in the enol form, as well as favorable resonance stabilization of the amide group. In the case of this compound, the electron-withdrawing chlorine atoms would further influence the electron distribution in the ring and, consequently, the tautomeric equilibrium. The existence of different tautomeric forms can lead to polymorphism, where a compound crystallizes in multiple forms with distinct properties. rsc.org

Density Functional Theory (DFT) has become a standard and reliable method for investigating the tautomerism of pyridazinone derivatives. researchgate.netmdpi.com By calculating the total electronic energy of each tautomer, DFT allows for the determination of their relative stabilities. Theoretical studies on the parent pyridazin-3(2H)-one have been performed using methods like B3LYP with basis sets such as 6-311++G**, which includes diffuse and polarization functions for accurate energy calculations. researchgate.netnih.gov

These calculations typically involve full geometry optimization of all possible tautomers in the gas phase and in solution. mdpi.com The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant form at equilibrium. For the pyridazin-3(2H)-one system, DFT calculations confirm that the keto tautomer is significantly more stable than the enol tautomer in the gas phase. researchgate.netnih.gov The energy difference is a key determinant of the position of the tautomeric equilibrium.

Table 1: Representative DFT-Calculated Relative Energies for Pyridazin-3(2H)-one Tautomers Note: This table presents illustrative data based on findings for the parent pyridazinone system to demonstrate the application of DFT calculations. Actual values for the trichloro-derivative may vary.

| Tautomer | Form | Relative Energy (kcal/mol) in Gas Phase |

| 1a | Keto (NH) | 0.00 |

| 1b | Enol (OH) | >10.0 |

Data based on principles from DFT studies on pyridazinones. researchgate.netnih.gov

The solvent environment can have a profound impact on tautomeric equilibria. nih.gov Computational studies employ solvation models, such as the Polarizable Continuum Model (PCM), to simulate the effects of a solvent on molecular properties. researchgate.net These models account for the electrostatic interactions between the solute and the solvent.

For the pyridazin-3(2H)-one system, both implicit and explicit solvation models have been used to study the tautomeric conversion. researchgate.netnih.gov Studies show that polar solvents, particularly protic ones like water or methanol, can stabilize the keto form to an even greater extent than non-polar solvents. researchgate.net This is due to the favorable dipole-dipole interactions and hydrogen bonding between the solvent and the polar lactam group. Furthermore, protic solvents can facilitate the interconversion between tautomers by acting as a shuttle for proton transfer, thereby lowering the activation energy of the process. researchgate.netnih.gov In some heterocyclic systems, a high solvent polarity can shift the equilibrium towards the keto form. nih.gov

Electronic Structure and Reactivity Analysis

Understanding the electronic structure of this compound is essential for predicting its reactivity towards nucleophiles and electrophiles. Computational methods provide detailed information about the distribution of electrons and the nature of molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a powerful tool for analyzing chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. youtube.comyoutube.com

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability of a molecule. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the three electron-withdrawing chlorine atoms are expected to significantly lower the energies of both the HOMO and the LUMO compared to the parent pyridazinone. This would make the molecule a better electron acceptor (more electrophilic) and more susceptible to nucleophilic attack. The analysis of the orbital lobes can further pinpoint the specific atoms involved in these interactions. wuxibiology.com

Table 2: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap Note: This table provides a conceptual representation. The exact values for this compound would require specific calculations.

| Molecular Orbital | Energy (eV) | Significance |

| LUMO | -1.5 | Electron accepting ability (Electrophilicity) |

| HOMO | -7.0 | Electron donating ability (Nucleophilicity) |

| HOMO-LUMO Gap | 5.5 | Chemical Stability & Reactivity |

Data based on general principles from FMO analysis of related heterocyclic systems. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution within a molecule. libretexts.org These maps illustrate the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov

For this compound, an MESP map would reveal several key features:

Electron-rich regions: The most negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The nitrogen atoms of the pyridazine (B1198779) ring would also exhibit negative potential, making these sites attractive to electrophiles or for hydrogen bond donation. researchgate.netresearchgate.net

Electron-poor regions: Positive potential would be located on the N-H proton, making it acidic. The carbon atoms bonded to the highly electronegative chlorine atoms would also be electron-deficient and thus susceptible to nucleophilic attack.

MESP analysis is invaluable for predicting non-covalent interactions, such as hydrogen bonding and stacking interactions, as well as identifying the most likely sites for electrophilic and nucleophilic attack. nih.govchemrxiv.org

Reaction Mechanism Predictions via Quantum Chemical Methods

Quantum chemical methods are powerful tools for elucidating the mechanisms of chemical reactions. researchgate.net These methods can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. researchgate.net For pyridazinone derivatives, such studies are vital for understanding their synthesis, degradation, and interaction with biological targets.

While specific reaction mechanism studies for this compound were not found, the general approach involves using computational models to trace reaction paths. researchgate.net For example, in the study of cycloaddition reactions involving similar heterocyclic systems, quantum chemical calculations can predict the regioselectivity and stereoselectivity of the products. nih.gov DFT calculations are also employed to investigate tautomeric equilibria, which are crucial in understanding the reactivity of pyridazinones as they can exist in different isomeric forms. nih.govruc.dk

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes a molecule can adopt and its dynamic behavior over time. tandfonline.comtandfonline.com

For complex pyridazinone derivatives, MD simulations can reveal how the molecule interacts with its environment, such as a solvent or a biological receptor. researchgate.nettandfonline.com These simulations provide insights into the stability of different conformations and the binding modes of the molecule, which is particularly important in drug design. tandfonline.comnih.gov For instance, MD simulations have been used to study the binding of pyrazolo-pyridazinone derivatives to protein targets, helping to rationalize their inhibitory activity. tandfonline.comtandfonline.com Although no specific MD simulation studies have been published for this compound, this methodology remains a critical tool for understanding its potential interactions at a molecular level.

Applications of 4,5,6 Trichloropyridazine 3 2h One in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block for Chemical Diversity

The utility of 4,5,6-Trichloropyridazine-3(2H)-one as a versatile synthetic building block stems from the reactivity of its three chlorine substituents. These atoms can be sequentially or selectively replaced through nucleophilic substitution reactions, providing a powerful tool for creating a multitude of derivatives. The electron-deficient nature of the pyridazinone ring facilitates these substitutions, allowing for the introduction of a wide array of functional groups.

Research on structurally related dichlorinated and nitrated pyridazinones demonstrates the regioselective nature of these substitution reactions. For instance, in the case of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one, nucleophiles such as phenoxides can preferentially displace one chlorine atom over the other under controlled conditions. clockss.org This selective reactivity is crucial for building molecular complexity in a predictable manner. The three distinct chlorine atoms on This compound offer even greater possibilities for creating diverse structures by reacting with various nucleophiles like amines, alcohols, and thiols. This controlled, stepwise substitution is analogous to the well-established chemistry of 2,4,6-trichloro-1,3,5-triazine (TCT), which is widely used as a trifunctional linker to create libraries of compounds. nih.govcsic.es

The ability to introduce different substituents at specific positions on the pyridazinone core allows chemists to fine-tune the steric and electronic properties of the resulting molecules, which is a key aspect in designing compounds for specific biological targets.

Table 1: Examples of Nucleophilic Substitution on a Related Dichloropyridazinone Ring System clockss.org

| Entry | Nucleophile | Product(s) | Yield (%) |

| 1 | p-Methoxyphenol | 5-Chloro-4-(4-methoxyphenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one | 97 |

| 2 | Phenol | 5-Chloro-2-methyl-6-nitro-4-phenoxy-2H-pyridazin-3-one & 4-Chloro-2-methyl-6-nitro-5-phenoxy-2H-pyridazin-3-one | 56 & 16 |

| 3 | p-Chlorophenol | 5-Chloro-4-(4-chlorophenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one & 4-Chloro-5-(4-chlorophenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one | 74 & 15 |

| 4 | p-Cyanophenol | 5-Chloro-4-(4-cyanophenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one, 4-Chloro-5-(4-cyanophenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one & 4,5-Bis(4-cyanophenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one | 48, 24 & 8 |

This table illustrates the principle of nucleophilic substitution on a pyridazinone core, which is directly applicable to this compound.

Scaffold for Combinatorial Chemistry Libraries and High-Throughput Synthesis

Combinatorial chemistry and high-throughput synthesis are powerful strategies in modern drug discovery and materials science, enabling the rapid generation and screening of large numbers of compounds. nih.gov The structure of This compound is ideally suited for these approaches, serving as a trifunctional scaffold.

The sequential and controllable reactivity of its three chlorine atoms allows for a "split-and-pool" synthesis strategy. In this approach, the pyridazinone core can be reacted with a set of building blocks (A), the products can then be split and reacted with a second set of building blocks (B), followed by a third reaction with building blocks (C). This process can generate a large library of unique, systematically varied compounds from a small number of starting materials.

This methodology is well-established for other trichloro-heterocycles like 2,4,6-trichloro-1,3,5-triazine (TCT), where the substitution of the three chlorine atoms is controlled by temperature, allowing for the ordered introduction of different nucleophiles. nih.govcsic.es This creates a "1+2" or "1+1+1" substitution pattern, leading to immense chemical diversity. The similar arrangement of reactive sites on This compound makes it an excellent candidate for applying these high-throughput synthesis techniques to create focused or diverse libraries of novel pyridazinone derivatives for screening.

Precursor for Complex Heterocyclic Systems and Novel Chemical Entities

The pyridazinone ring is not only a platform for substitution but also a precursor for the construction of more complex, fused heterocyclic systems. wiley-vch.de These fused systems are of great interest in medicinal chemistry as they often exhibit unique biological activities. This compound can serve as a starting material for annulation reactions, where new rings are built onto the existing pyridazinone framework.

A prominent example of this is the synthesis of triazolo-fused pyridazinones. Research has shown that commercially available 4,5-dichloro-3(2H)-pyridazinone can be converted in a few steps to a 4,5-diamino-pyridazinone derivative. nih.gov This intermediate, upon treatment with a nitrite (B80452) source, undergoes intramolecular cyclization to form a 1,2,3-triazolo[4,5-d]pyridazin-4-one ring system. nih.gov This synthetic route highlights how the chloro-substituents of the parent compound can be transformed into functionalities that enable ring-fusion reactions.

The presence of three chlorine atoms on This compound provides multiple handles to initiate such cyclization strategies, potentially leading to a variety of novel fused heterocycles such as pyridazino-pyridazines, pyrazolo-pyridazinones, or other complex polycyclic structures. researchgate.netnih.gov The ability to generate such novel chemical entities is critical for exploring new areas of chemical space and identifying new lead compounds in drug discovery. rsc.org

Table 2: Synthesis of a Fused Triazolo-Pyridazinone System nih.gov

| Starting Material | Key Intermediate | Final Fused System |

| 4,5-Dichloro-3(2H)-pyridazinone | 4,5-Diamino-6-pyridazinone derivative | 3,5-Dihydro-4H-1,2,3-triazolo[4,5-d]pyridazin-4-one derivative |

Utility as a Carbonyl Source or Acylating Agent in Organic Transformations

The reactivity of the endocyclic carbonyl group within the pyridazin-3(2H)-one ring system presents potential for its use in specific organic transformations. While the nucleophilic substitution at the chloro-substituted carbons is the most explored aspect of its chemistry, the lactam functionality (a cyclic amide) implies potential acylating capabilities. In principle, under certain reaction conditions, ring-opening of the pyridazinone could occur, allowing the carbonyl group to act as an acylating agent. However, this application for This compound is a less documented area of its chemistry compared to its role as a scaffold for substitution reactions. Further research would be needed to fully explore and establish its utility as a practical carbonyl source or acylating agent in synthetic organic chemistry.

Development of Pyridazine-Based Ligands in Coordination Chemistry

Pyridazine (B1198779) and its derivatives are well-established as effective ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. researchgate.net The two adjacent nitrogen atoms of the pyridazine ring can act as a bidentate chelate, binding to a metal center to form a stable five-membered ring. This property is fundamental to the design of catalysts, functional materials, and metal-containing therapeutic agents.

This compound is a valuable precursor for creating novel, multifunctional ligands. The chlorine atoms can be substituted with various donor groups, such as pyridyl, pyrazolyl, or amino moieties, to create new tridentate or higher-denticity ligands. eiu.edu This "late-stage functionalization" approach allows for the synthesis of a coordination complex which can then be further modified, enabling the fine-tuning of the electronic and steric properties of the ligand and, consequently, the properties of the resulting metal complex. nih.gov

For example, substituting one or more chlorine atoms with a pyridyl-containing group could yield a ligand capable of forming highly stable complexes with tunable photophysical or electrochemical properties. nih.gov The ability to systematically modify the ligand framework derived from This compound opens up possibilities for developing bespoke metal complexes for applications in catalysis, chemical sensing, and materials science. researchgate.net

Future Perspectives and Emerging Research Avenues for 4,5,6 Trichloropyridazine 3 2h One

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 4,5,6-trichloropyridazine-3(2H)-one and its derivatives is poised for a paradigm shift towards more sustainable and efficient methodologies. While classical synthetic routes have been established, emerging research is likely to focus on green chemistry principles to minimize environmental impact and enhance reaction economy.

Future synthetic strategies are expected to include:

One-Pot Reactions: The development of one-pot, multi-component reactions will be a key area of focus. Such approaches, which combine several synthetic steps into a single operation without the isolation of intermediates, offer significant advantages in terms of reduced solvent waste, energy consumption, and reaction time. rsc.org

Catalytic Systems: The exploration of novel catalytic systems, including the use of reusable heterogeneous catalysts, is anticipated to grow. These catalysts can simplify product purification and reduce the generation of chemical waste. For instance, the use of magnetically removable catalysts has shown promise in the synthesis of other pyridazine (B1198779) derivatives. researchgate.net

Flow Chemistry: Continuous flow chemistry presents a safer and more scalable alternative to traditional batch processing, particularly when dealing with highly reactive or potentially hazardous intermediates. capes.gov.br This methodology allows for precise control over reaction parameters, leading to higher yields and improved safety profiles. capes.gov.br

Alternative Energy Sources: The use of microwave and ultrasound irradiation as alternative energy sources can accelerate reaction rates and improve yields, often under solvent-free conditions, contributing to a greener synthetic footprint. researchgate.net

A patent for the preparation of the isomeric 3,4,6-trichloro-pyridazine highlights a multi-step process involving the reaction of maleic anhydride (B1165640) with liquid chlorine, followed by cyclization with hydrazine (B178648) hydrate (B1144303) and subsequent chlorination. google.com Future research will likely aim to streamline such processes, potentially through the development of catalytic cycles that avoid stoichiometric reagents.

Exploration of Undiscovered Reactivity Patterns and Selective Functionalization

The three chlorine substituents on the this compound ring are key to its synthetic versatility. However, their similar electronic environment presents a challenge for selective functionalization. A significant future research direction will be to unravel the subtle differences in their reactivity to achieve site-selective modifications.

Key areas for exploration include:

Regio- and Chemoselective Substitutions: Developing methods for the selective substitution of one or two chlorine atoms will be crucial for creating a diverse library of derivatives. This could be achieved by carefully controlling reaction conditions or by employing advanced organometallic reagents. The selective functionalization of related chloropyrazine derivatives using organometallic reagents has been successfully demonstrated and could serve as a blueprint.

Nucleophilic Substitution of Hydrogen (SNH): Recent studies on other pyridazinone systems have shown the potential for SNH reactions, where a C-H bond is functionalized directly. acs.orgnih.gov Exploring the possibility of SNH reactions on the this compound scaffold could open up new avenues for derivatization that are not accessible through traditional nucleophilic substitution of the chlorine atoms. acs.orgnih.gov

Cross-Coupling Reactions: The application of modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to the C-Cl bonds of this compound will enable the introduction of a wide range of carbon and heteroatom substituents.

Ring Transformations: Investigating the potential for ring-opening and ring-transformation reactions under specific conditions could lead to the synthesis of entirely new heterocyclic systems.

The pyridazine ring itself is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the adjacent nitrogen atoms. sphinxsai.com However, the reactivity can be modulated by the substituents present on the ring. researchgate.net

Advanced Computational Modeling for Structure-Reactivity Relationships and Predictive Design

Computational chemistry is set to play an increasingly important role in guiding the future research of this compound. Advanced computational modeling can provide deep insights into the molecule's electronic structure, reactivity, and potential interactions with biological targets, thereby accelerating the design and discovery process.

Future computational studies are expected to focus on:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to calculate the molecule's electronic properties, such as HOMO-LUMO energy gaps, electrostatic potential maps, and atomic charges. gsconlinepress.comresearchgate.net This information can help predict the most likely sites for nucleophilic or electrophilic attack, aiding in the design of selective functionalization strategies. gsconlinepress.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): For targeted applications, such as drug discovery, 3D-QSAR and pharmacophore modeling can be used to establish relationships between the chemical structure of this compound analogues and their biological activity. nih.govactascientific.com These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. nih.govactascientific.comnih.gov

Molecular Docking and Dynamics Simulations: In the context of medicinal chemistry, molecular docking simulations can predict the binding modes of this compound derivatives within the active sites of target proteins. nih.govacs.org Subsequent molecular dynamics simulations can then be used to assess the stability of these interactions and to estimate binding free energies. acs.org

These computational approaches will enable a more rational and efficient design of novel molecules with desired properties, reducing the need for extensive and costly trial-and-error synthesis and screening.

Design and Synthesis of Chemically Diverse Analogues for Targeted Research Applications

The true potential of this compound lies in its use as a scaffold for the creation of chemically diverse analogues with tailored properties for specific research applications. The pyridazinone nucleus is a well-established pharmacophore found in a number of biologically active compounds. researchgate.netresearchgate.netnih.gov

Future research is expected to leverage this scaffold for the design and synthesis of analogues for a variety of applications, including:

Medicinal Chemistry: The pyridazinone core is present in compounds with a wide range of pharmacological activities, including anticancer, acs.orgnih.gov anti-inflammatory, nih.gov and cardiovascular effects. nih.gov By selectively functionalizing the three chlorine positions and the N-2 position of the ring, a vast chemical space can be explored to develop novel drug candidates. The design of such analogues can be guided by bioisosteric replacement strategies and scaffold hopping from known active compounds. nih.govacs.orgmdpi.com

Agrochemicals: Pyridazinone derivatives have also found applications as herbicides and insecticides. researchgate.net The development of new analogues of this compound could lead to the discovery of novel agrochemicals with improved efficacy and environmental profiles.

Materials Science: The planar structure of the pyridazine ring and its ability to participate in π-π stacking interactions make it an interesting building block for organic electronic materials. rsc.org The trichloro-substitution pattern offers multiple points for modification to tune the electronic and photophysical properties of the resulting materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). rsc.org

The systematic exploration of the structure-activity relationships (SAR) of these newly synthesized analogues will be crucial for optimizing their performance in their respective target applications.

Q & A

Basic: What are the standard synthetic routes for preparing 4,5,6-Trichloropyridazine-3(2H)-one, and how are intermediates purified?

Answer:

A common method involves nucleophilic substitution or condensation reactions. For example, reacting pyridazinone derivatives with chlorinating agents (e.g., POCl₃) under reflux conditions. Key intermediates are purified via preparative thin-layer chromatography (TLC) using petroleum ether/ethyl acetate (1:1 v/v) . Anhydrous potassium carbonate is often used to deprotonate reactive sites, enhancing reaction efficiency. Monitoring via TLC ensures reaction completion, and column chromatography may be employed for larger-scale purification.

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

Essential techniques include:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substitution patterns and aromaticity.

- High-resolution mass spectrometry (HRMS) for molecular ion verification.

- IR spectroscopy to identify carbonyl (C=O) and N–H stretches.

- X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation.

SMILES and InChI descriptors (e.g.,ClC1=C(Cl)C(=O)NN=C1) aid computational validation .

Advanced: How do substituent effects influence the reactivity of this compound in cross-coupling reactions?

Answer:

The chlorine atoms at positions 4, 5, and 6 act as electron-withdrawing groups, polarizing the pyridazine ring and activating it for Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from multiple chlorines may reduce coupling efficiency. Optimizing catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Cs₂CO₃) is critical. Kinetic studies using HPLC can track competing side reactions (e.g., dechlorination) .

Advanced: What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Answer:

Contradictions often arise from tautomerism or solvent-induced shifts. Strategies include:

- Variable-temperature NMR to identify tautomeric equilibria.

- Computational modeling (DFT/B3LYP) to predict ¹H/¹³C chemical shifts.

- Deuterated solvent screening to isolate solvent effects.

For example, discrepancies in carbonyl signals (170–175 ppm in ¹³C NMR) may require comparing DMSO-d₆ vs. CDCl₃ spectra .

Advanced: How is the biological activity of this compound derivatives assessed in antiviral studies?

Answer:

- Enzyme inhibition assays : Measure IC₅₀ against viral polymerases (e.g., HIV-1 reverse transcriptase) using fluorescence-based substrates.

- Cellular cytotoxicity : Test derivatives in HEK293 or HeLa cells via MTT assays.

- Molecular docking : Simulate binding to viral targets (e.g., NS5B in HCV) using AutoDock Vina.

Controlled pH during bioassays (e.g., pH 7.4) ensures compound stability .

Basic: What are the stability considerations for this compound under storage conditions?

Answer:

The compound is hygroscopic and light-sensitive. Store under inert gas (argon) at –20°C in amber vials. Degradation products (e.g., hydrolyzed pyridazinones) are monitored via HPLC with UV detection at 254 nm. Anhydrous solvents (e.g., THF) are preferred for stock solutions to prevent hydrolysis .

Advanced: How can regioselective functionalization of this compound be achieved?

Answer:

Regioselectivity is controlled by:

- Directed lithiation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate specific positions.

- Protecting groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups).

- Microwave-assisted synthesis : Enhances reaction specificity for C–N bond formation.

LC-MS tracks intermediate formation, and isotopic labeling (e.g., ¹⁵N) aids mechanistic studies .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Use nitrile gloves and fume hoods due to potential toxicity.

- Avoid skin contact; chlorinated heterocycles may cause dermatitis.

- Waste disposal : Neutralize with 10% NaOH before incineration.

Refer to SDS sheets for LD₅₀ data (e.g., oral toxicity in rodents) .

Advanced: How do solvent polarity and temperature affect the tautomerism of this compound?

Answer:

In polar aprotic solvents (DMF, DMSO), the keto tautomer dominates (C=O at 171 ppm in ¹³C NMR). Nonpolar solvents (toluene) favor enol tautomers, detectable via UV-Vis spectroscopy (λ shift from 280 to 310 nm). Variable-temperature ¹H NMR (25–80°C) quantifies tautomeric ratios using integration of NH vs. OH peaks .

Advanced: What computational methods predict the metabolic pathways of this compound derivatives?

Answer:

- ADMET prediction : Use SwissADME or pkCSM to estimate bioavailability and cytochrome P450 interactions.

- Molecular dynamics simulations : Model hepatic glucuronidation or sulfation using GROMACS.

- Metabolite identification : Compare in silico fragmentation (e.g., CFM-ID) with LC-HRMS/MS data from microsomal incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.